![molecular formula C13H13N5O5S2 B10761383 7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 68403-31-6](/img/structure/B10761383.png)
7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A semisynthetic cephalosporin antibiotic which can be administered intravenously or by suppository. The drug is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms. It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders.
Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Actividad Biológica
The compound 7-[2-(2-amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cephalosporins, exhibits significant biological activity, particularly as an antibiotic. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of cephalosporin antibiotics, characterized by a β-lactam ring structure which is crucial for its antibacterial activity. The presence of the thiazole ring and methoxyimino group enhances its efficacy against various bacterial strains.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈ClN₅O₇S₃ |
CAS Number | 478250-23-6 |
Melting Point | >190 °C |
Solubility | Soluble in water |
The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death, particularly effective against Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial activity, particularly against resistant strains of bacteria due to its structural modifications that confer resistance to β-lactamases.
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Demonstrates efficacy against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Case Studies
A series of studies have evaluated the antibacterial efficacy and pharmacokinetics of this compound:
- Study on Efficacy Against Resistant Strains :
- Pharmacokinetics Study :
In Vitro Studies
In vitro assays have confirmed the compound's ability to inhibit bacterial growth effectively:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Pseudomonas aeruginosa | 2 µg/mL |
Aplicaciones Científicas De Investigación
Molecular Formula
The molecular formula for Cefpodoxime is C15H17N5O6S2 with a molecular weight of approximately 401.461 g/mol .
Antimicrobial Activity
Cefpodoxime is primarily utilized for its antimicrobial properties. It is effective against various pathogens, including:
- Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae.
Studies have shown that Cefpodoxime maintains high resistance to beta-lactamases, which are enzymes produced by some bacteria that confer resistance to many antibiotics .
Clinical Applications
Cefpodoxime is used in treating:
- Respiratory tract infections : Such as pneumonia and bronchitis.
- Urinary tract infections : Particularly those caused by E. coli.
- Skin infections : Including cellulitis and impetigo.
Clinical trials have demonstrated its efficacy in reducing infection rates in various patient populations, particularly in pediatric cases .
Pharmacokinetics
Cefpodoxime is characterized by:
- Oral bioavailability : Approximately 50% when taken orally, allowing for convenient administration.
- Half-life : Ranges from 2 to 3 hours, necessitating multiple doses throughout the day for effective treatment.
The compound is primarily excreted through the kidneys, which underscores the importance of renal function in dosing considerations .
Case Study 1: Efficacy Against Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy highlighted Cefpodoxime's effectiveness against resistant strains of Streptococcus pneumoniae. The study involved clinical isolates from patients with respiratory infections, demonstrating significant susceptibility rates compared to other antibiotics .
Case Study 2: Pediatric Use
Research conducted on pediatric patients suffering from acute otitis media indicated that Cefpodoxime provided comparable efficacy to amoxicillin-clavulanate but with a more favorable side effect profile. This was particularly relevant in cases where patients had a history of antibiotic resistance .
Table 1: Comparative Efficacy of Cefpodoxime Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Resistance Rate (%) |
---|---|---|
Streptococcus pneumoniae | 0.5 µg/mL | 10 |
Escherichia coli | 1 µg/mL | 15 |
Staphylococcus aureus | 0.25 µg/mL | 5 |
Haemophilus influenzae | 0.12 µg/mL | 8 |
Table 2: Pharmacokinetic Profile of Cefpodoxime
Parameter | Value |
---|---|
Oral Bioavailability | ~50% |
Peak Plasma Concentration | 1–2 hours post-administration |
Half-Life | 2–3 hours |
Excretion | Renal (urine) |
Propiedades
Key on ui mechanism of action |
Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor. |
---|---|
Número CAS |
68403-31-6 |
Fórmula molecular |
C13H13N5O5S2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t8-,11-/m1/s1 |
Clave InChI |
NNULBSISHYWZJU-KPLGQKMUSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.